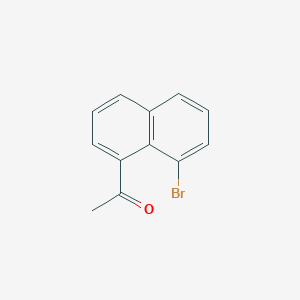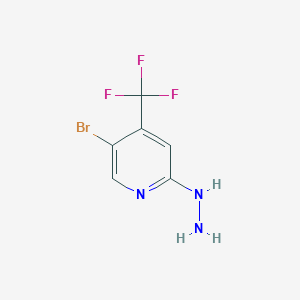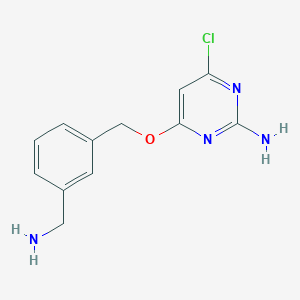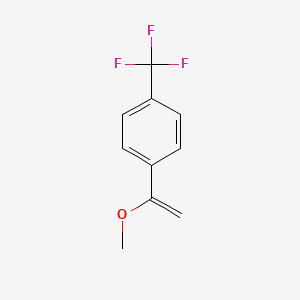
Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- is an organic compound with a complex structure that includes a benzene ring substituted with a methoxyethenyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the use of trifluoromethylation agents and methoxyethenylation reagents in the presence of catalysts to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the methoxyethenyl group can participate in various chemical reactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (1-phenylethenyl) ether: This compound has a similar structure but lacks the trifluoromethyl group.
Benzene, 1-(1-methoxyethenyl)-3-methyl-: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
Benzene, 1-(1-methoxyethenyl)-4-(trifluoromethyl)- is unique due to the presence of both the methoxyethenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9F3O |
|---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
1-(1-methoxyethenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3O/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-6H,1H2,2H3 |
InChI-Schlüssel |
BHTCWAQAUHWIOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C)C1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



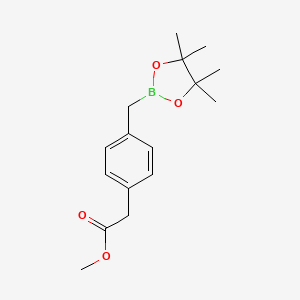
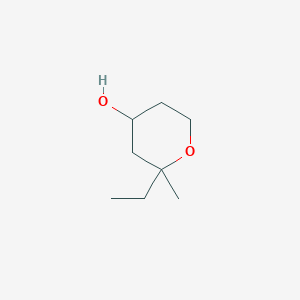
![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13671923.png)




![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)

